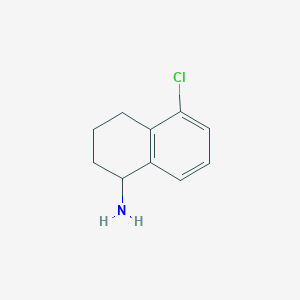

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12ClN It is a derivative of tetrahydronaphthalene, where a chlorine atom is substituted at the 5th position and an amine group is present at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-1,2,3,4-tetrahydronaphthalene.

Amination Reaction: The starting material undergoes an amination reaction, where an amine group is introduced at the 1st position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions to ensure the reduction of any intermediate imines to the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated amines.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be employed.

Major Products

Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of this compound hydrochloride.

Substitution: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has shown potential in medicinal chemistry due to its structural properties that may contribute to biological activity. Its unique tetrahydronaphthalene framework combined with an amine functionality suggests possible therapeutic applications. Research indicates that compounds with similar structures often exhibit significant pharmacological effects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)ethanamine | Chlorinated phenyl group | Antidepressant properties |

| 5-Methyl-1H-indole-3-carboxylic acid | Indole structure | Anticancer activity |

| 2-Amino-5-chlorobenzophenone | Benzophenone structure | Antimicrobial effects |

| 4-Chloroaniline | Simple aniline derivative | Wide-ranging biological activities |

The compound can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, enhancing its relevance in drug development and agricultural applications.

Optoelectronics and Photonics

The compound has been investigated for its potential use in optoelectronic applications. Specifically, (1R)-5-Chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride has been explored as a nonlinear optical material. Research has demonstrated that single crystals of this compound can be grown using the slow solvent evaporation method. Characterization techniques such as Powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FT-IR) have been employed to assess the optical quality and properties of these crystals.

Key findings include:

- Bandgap Value : The optical bandgap is crucial for determining the material's suitability for various photonic applications.

- Second Harmonic Generation (SHG) : The efficiency of SHG conversion indicates potential for frequency doubling in laser applications.

- Laser Damage Threshold (LDT) : Evaluating the LDT helps assess the robustness of the material under high-intensity laser exposure.

These properties suggest that this compound could be beneficial in developing advanced photonic devices.

Materials Science

In materials science, the compound's ability to form high-quality single crystals makes it a candidate for research into terahertz pulse generation. Such materials are essential for applications in imaging and spectroscopy. The unique optical properties of these crystals allow for efficient terahertz pulse emission, which can be utilized in advanced communication technologies.

Case Study 1: Nonlinear Optical Applications

Research focused on the nonlinear optical characteristics of (1R)-5-Chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride demonstrated promising results in SHG efficiency. The study utilized various characterization methods to confirm the material's suitability for optoelectronic devices.

A study analyzing the biological activity of compounds similar to this compound revealed significant antimicrobial and anticancer properties. These findings support further investigation into its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of chlorine.

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a fluorine atom instead of chlorine.

1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the halogen substitution.

Uniqueness

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other halogenated derivatives and the unsubstituted amine.

Biologische Aktivität

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant biological activity. Its molecular structure features a chlorine atom at the 5-position of the tetrahydronaphthalene ring, which contributes to its pharmacological properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C₁₀H₁₃ClN

- Molecular Weight: Approximately 183.67 g/mol

- Chirality: Exists in two enantiomeric forms: (R)- and (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist depending on the biological context:

- Enzyme Interaction: It has been shown to inhibit certain GTPase activities, which are crucial for cellular processes such as endocytosis and intracellular trafficking .

- Receptor Modulation: The compound may modulate neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Biological Activities

The biological activities of this compound have been explored in several studies:

- Antidepressant Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

- Antimicrobial Activity: Some research has indicated potential antimicrobial properties against specific bacterial strains, although further investigation is needed to confirm these effects.

- Neuroprotective Properties: Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis in vitro.

Case Study 1: GTPase Inhibition

In a study examining the effects of various tetrahydronaphthalene derivatives on dynamin I GTPase activity, this compound was found to inhibit the enzyme effectively at low micromolar concentrations. This inhibition is believed to disrupt vesicle trafficking in cells, which could have implications for diseases characterized by dysfunctional endocytosis .

Case Study 2: Antidepressant-Like Effects

A behavioral study using rodent models demonstrated that administration of (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine resulted in reduced immobility time in the forced swim test—a common measure of antidepressant efficacy. The mechanism was hypothesized to involve modulation of serotonergic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine substitution at the 5-position | Potentially different biological activity due to fluorine's electronegativity |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine substitution instead of chlorine | May exhibit different reactivity patterns and biological effects |

| 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine at position 6 | Altered interaction profiles compared to the target compound |

Research Findings and Future Directions

Current research highlights the need for further studies to fully elucidate the mechanisms through which this compound exerts its biological effects. Specific areas for future research include:

- Detailed Pharmacokinetics: Understanding absorption rates and metabolic pathways.

- In Vivo Studies: Conducting more comprehensive animal studies to assess therapeutic potential.

- Mechanistic Studies: Investigating specific molecular interactions and pathways involved in its pharmacological effects.

Eigenschaften

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.